molecular formula C14H25NO5 B12674130 N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine CAS No. 72297-49-5

N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine

Cat. No.: B12674130
CAS No.: 72297-49-5
M. Wt: 287.35 g/mol
InChI Key: VDMVVNIBTYGBKL-UHFFFAOYSA-N
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Description

N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine is a synthetic amphoteric compound designed for advanced research and development applications. This molecule features a polar head group with multiple carboxylic acid functionalities and a hydrophobic tail, granting it exceptional surfactant properties. Its structural analogy to compounds like N-(2-Carboxyethyl)-N-dodecyl-beta-alanine and N-(2-Carboxyethyl)-N-octyl-beta-alanine suggests a primary research value in its ability to act as an efficient emulsifier, foaming agent, and dispersant in complex chemical systems . Researchers can leverage these properties in the development of new specialized detergents, personal care formulations, and industrial cleaners where stable oil-water emulsions and rich foam are required . Beyond its surface activity, the multiple carboxylic acid groups make it a candidate for studying coordination chemistry and for use as a ligand or building block in organic synthesis . From an analytical perspective, closely related compounds have been successfully separated and analyzed using reverse-phase (RP) HPLC methods, indicating its potential suitability for quality control and pharmacokinetic research under similar chromatographic conditions, typically involving mobile phases of acetonitrile and water with acid modifiers . This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

72297-49-5

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

3-[2-carboxyethyl(octanoyl)amino]propanoic acid

InChI

InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-12(16)15(10-8-13(17)18)11-9-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20)

InChI Key

VDMVVNIBTYGBKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCC(=O)O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine typically involves:

  • Functionalization of beta-alanine or its derivatives.
  • Introduction of carboxyethyl and oxooctyl substituents via alkylation or acylation reactions.
  • Protection and deprotection steps to control reactivity of amino and carboxyl groups.
  • Use of coupling agents and catalysts to facilitate bond formation.

These steps are often adapted from peptide synthesis and amino acid derivative preparation protocols.

Specific Preparation Routes

Alkylation and Acylation of Beta-Alanine Derivatives
  • Beta-alanine can be alkylated with 2-carboxyethyl groups using haloacetic acid derivatives or Michael addition reactions with acrylic acid derivatives, as seen in related compounds like N-(2-carboxyethyl)iminodiacetic acid.
  • The 1-oxooctyl group can be introduced via acylation of the amino group with octanoyl chloride or related activated octanoic acid derivatives.
Peptide Coupling Techniques
  • Coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used to form amide bonds between beta-alanine derivatives and acyl groups.
  • Protection of amino groups with tert-butyloxycarbonyl (t-Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups is common to prevent side reactions during synthesis.
  • Deprotection steps using trifluoroacetic acid (TFA) or hydrogenation (Pd/C catalyst) are employed to yield the final free amine compound.
Hydrogenation and Purification
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions is used to remove protecting groups or reduce intermediates.
  • Acidification and crystallization steps are critical for isolating the pure compound with high enantiomeric and chemical purity.

Industrial Scale Synthesis Considerations

  • Processes emphasize minimizing steps and maximizing yield and purity.
  • Use of aqueous media and mild conditions (e.g., 10-40°C, 1-5 bar hydrogen pressure) for hydrogenation to improve safety and scalability.
  • Avoidance of extensive recrystallization by direct precipitation of the desired isomer after acidification.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Reference
Alkylation of beta-alanine Haloacetic acid derivatives, base Introduction of 2-carboxyethyl group
Acylation Octanoyl chloride or activated octanoic acid Introduction of 1-oxooctyl group
Protection t-Boc or Fmoc, solvents (THF, DMF) Protect amino groups during synthesis
Coupling DCC, HOBt, N-methylmorpholine, dry solvents Formation of amide bonds
Deprotection TFA, Pd/C hydrogenation Removal of protecting groups
Purification Acidification, crystallization, filtration Isolation of pure compound

Detailed Research Findings

  • Patent Literature:
    A 1998 patent describes peptide synthesis involving N-carboxyalkylproline derivatives using DCC/HOBt coupling and t-Boc protection, which can be adapted for beta-alanine derivatives with carboxyethyl and oxooctyl substituents.
    Another patent (2001) details industrial synthesis of N-carboxyalkyl alanine esters via hydrogenation with Pd/C catalyst in aqueous media, achieving high enantiomeric purity and yield, highlighting the importance of controlled pH and temperature during isolation.

  • Chemical Databases:
    PubChem provides structural and physicochemical data for this compound, confirming molecular weight and formula, supporting the synthetic targets.

  • Related Compound Synthesis: The preparation of N-(2-carboxyethyl)iminodiacetic acid via Michael addition and alkylation of beta-alanine derivatives offers insight into efficient carboxyethyl group introduction. Fmoc-beta-alanine derivatives are synthesized using thionyl chloride and HBTA activation followed by coupling with amino acids in buffered systems, demonstrating modern peptide coupling strategies applicable to beta-alanine derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Alkyl Chain Length Variations

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine (CAS 50695-81-3)
  • Molecular Formula: C₂₄H₄₅NO₅
  • Key Differences :
    • Features a longer C18 alkyl chain compared to the C8 chain in the target compound.
    • Increased hydrophobicity, as indicated by a higher XLogP3 value (estimated ~3.5 vs. 1.7 for the C8 analogue) .
    • Applications: Likely used in heavy-duty surfactants or emulsifiers requiring enhanced lipid solubility .
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine (CAS 64265-45-8)
  • Molecular Formula : C₁₅H₃₀N₂O₄
  • Key Differences: Incorporates a hydroxyethyl group and an additional aminoethyl spacer. Lower density (1.074 g/cm³) and higher polarity due to the hydroxyl group, improving water solubility . Applications: Intermediate in synthesizing amphoteric surfactants like Sodium Cocoamphopropionate .

Functional Analogues: Surface-Active Derivatives

LF-40 Surfactant (CAS 94441-92-6)
  • Structure : Sodium salt of N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alanine .
  • Key Differences :
    • Contains a 2-ethylhexyl group (branched C8) and a sodium counterion.
    • Exhibits low foam generation and high alkali resistance, making it ideal for industrial cleaning .
  • Comparison : The sodium salt form enhances solubility in aqueous systems compared to the free acid form of the target compound.
Disodium Cocoyl Amphocarboxylate (CAS 90170-43-7)
  • Structure : N-(2-Carboxyethyl)-beta-alanine with coconut oil-derived alkyl chains.
  • Key Differences :
    • Mixed alkyl chains (C11–C17) provide broader surfactant properties.
    • Disodium salt formulation improves compatibility with anionic surfactants .

Physicochemical Properties Comparison

Property Target Compound (C8) C18 Analogue Hydroxyethyl Derivative LF-40 Surfactant
Molecular Weight 283.31 g/mol 451.61 g/mol 302.41 g/mol 351.40 g/mol (salt form)
XLogP3 1.7 ~3.5 (estimated) 0.8 1.2 (estimated)
Boiling Point 498.5°C >500°C 532.9°C Not reported
Density 1.134 g/cm³ 1.05 g/cm³ 1.074 g/cm³ 1.1–1.2 g/cm³ (40% sol.)
Critical Micelle Conc. Not reported Lower (C18 chain) Higher (polar groups) 0.1–1 mM

Biological Activity

N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine is a compound of increasing interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antioxidant and antibacterial properties, along with relevant case studies and research findings.

  • Molecular Formula : C14H25NO
  • Molecular Weight : 241.36 g/mol
  • CAS Number : 72297-49-5
  • LogP : 6.19 (indicating high lipophilicity)

These properties suggest that the compound may have significant interactions with biological membranes, influencing its biological activity.

1. Antioxidant Activity

Research indicates that this compound may exhibit antioxidant properties. Compounds with similar structures often demonstrate the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.

Mechanism of Action :

  • The carboxyethyl group can donate protons, allowing the compound to engage in redox reactions, which are critical for neutralizing reactive oxygen species (ROS) .

2. Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study Example :

  • A study on structurally similar compounds revealed significant inhibition of bacterial growth, indicating that this compound could share these beneficial effects .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Antioxidant AssayDemonstrated significant reduction in lipid peroxidation levels compared to control samples.
Antibacterial AssayShowed inhibition zones against E. coli and S. aureus, suggesting potential as a therapeutic agent.

Interaction Studies

Interaction studies indicate that this compound may bind to various biological targets:

  • Enzymatic Interaction : Preliminary data suggest it interacts with enzymes involved in metabolic pathways, potentially modulating their activity and stability .

Applications

The potential applications of this compound extend into several areas:

  • Pharmaceutical Development : Its antioxidant and antibacterial properties make it a candidate for developing new therapeutic agents.
  • Biochemical Research : Understanding its interactions with proteins can lead to insights into metabolic regulation and disease mechanisms.

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